molecular formula C16H14ClF2NO3S B2907442 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide CAS No. 922920-11-4

4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide

Cat. No.: B2907442
CAS No.: 922920-11-4
M. Wt: 373.8
InChI Key: YWSLZGDSXYSDGQ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to further reactions, such as acylation with butanoyl chloride, to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(2,4-difluorophenyl)acetamide
  • 4-((4-chlorophenyl)sulfonyl)-N-(2,4-difluorophenyl)propionamide

Uniqueness

Compared to similar compounds, 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide has a longer carbon chain in its structure, which can influence its chemical reactivity and biological activity. This structural difference may result in unique properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO3S/c17-11-3-6-13(7-4-11)24(22,23)9-1-2-16(21)20-15-8-5-12(18)10-14(15)19/h3-8,10H,1-2,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSLZGDSXYSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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